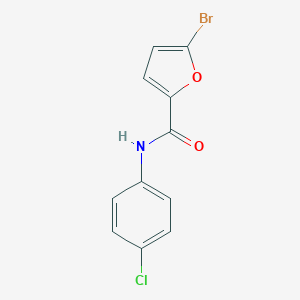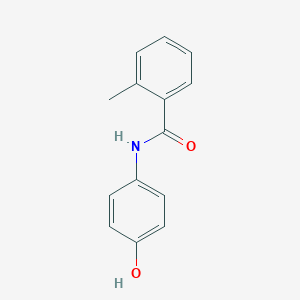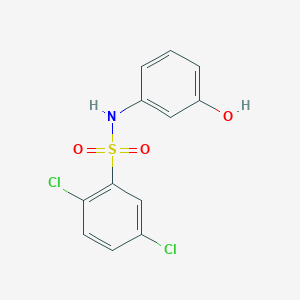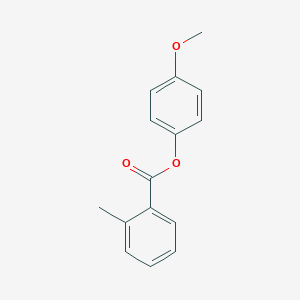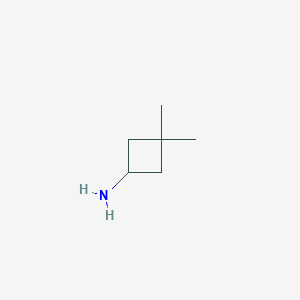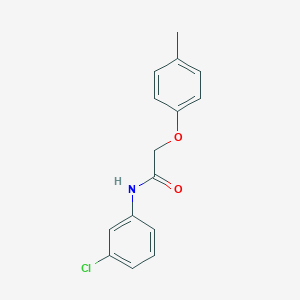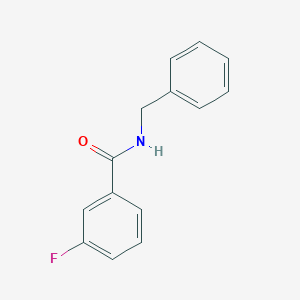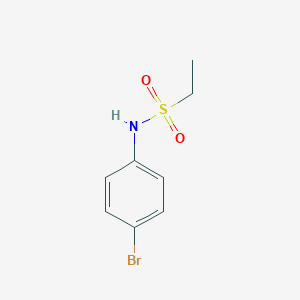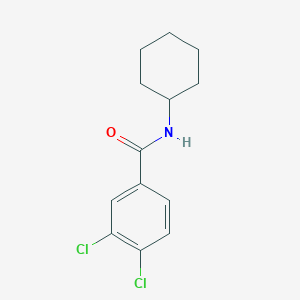
3,4-dichloro-N-cyclohexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-cyclohexylbenzamide (DCCB) is a chemical compound that has been widely used in scientific research due to its unique properties. DCCB is a white crystalline solid that belongs to the class of amides. This compound has been studied for its potential use in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-cyclohexylbenzamide has been studied extensively for its potential use in the treatment of various diseases and disorders. It has been shown to have anticancer properties, particularly against breast cancer cells. 3,4-dichloro-N-cyclohexylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, 3,4-dichloro-N-cyclohexylbenzamide has been studied for its potential use as an insecticide and herbicide.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-cyclohexylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3,4-dichloro-N-cyclohexylbenzamide is also believed to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
3,4-dichloro-N-cyclohexylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 3,4-dichloro-N-cyclohexylbenzamide has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dichloro-N-cyclohexylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, 3,4-dichloro-N-cyclohexylbenzamide has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using 3,4-dichloro-N-cyclohexylbenzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Direcciones Futuras
There are several future directions for the study of 3,4-dichloro-N-cyclohexylbenzamide. One area of research is the optimization of its use as an anticancer agent. This could involve studying its mechanism of action in more detail, as well as testing its efficacy against other types of cancer. Another area of research is the development of 3,4-dichloro-N-cyclohexylbenzamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research could be conducted on the potential use of 3,4-dichloro-N-cyclohexylbenzamide as an insecticide and herbicide.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-cyclohexylbenzamide involves the reaction of 3,4-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Propiedades
Número CAS |
33763-77-8 |
|---|---|
Nombre del producto |
3,4-dichloro-N-cyclohexylbenzamide |
Fórmula molecular |
C13H15Cl2NO |
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
3,4-dichloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C13H15Cl2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |
Clave InChI |
PNZQIVGTBWSKAY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Otros números CAS |
33763-77-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



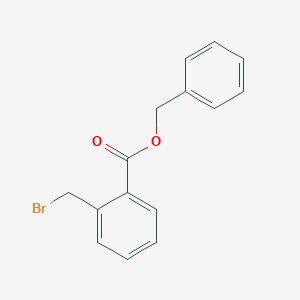

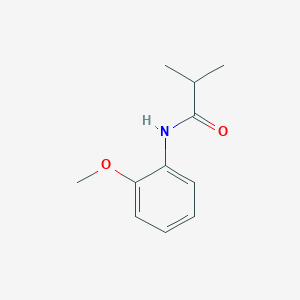
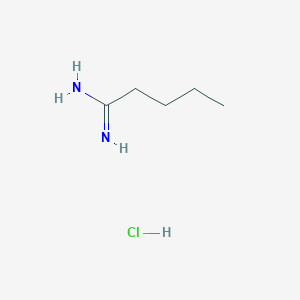
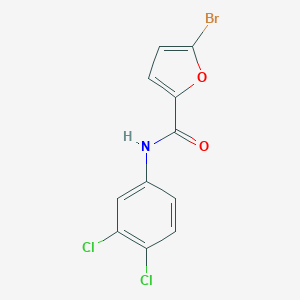
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
